molecular formula C12H12N4OS B2385740 N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097911-46-9

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2385740
CAS No.: 2097911-46-9
M. Wt: 260.32
InChI Key: YLGSUBCSQLGUDX-UHFFFAOYSA-N
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Description

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of a thiophene ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine, thiophene, and pyrimidine derivatives, such as:

Uniqueness

N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(9-2-4-18-7-9)16-5-10(6-16)15-11-1-3-13-8-14-11/h1-4,7-8,10H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSUBCSQLGUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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